1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by:
- A 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3.
- A methylphenyl linker connecting the oxadiazole to the urea moiety.
- A 3-(trifluoromethyl)phenyl group on the urea’s opposing nitrogen.
The 1,2,4-oxadiazole ring confers metabolic stability and rigidity, while the trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing properties.
Properties
IUPAC Name |
1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)14-5-3-6-15(11-14)24-19(28)25-16-7-2-1-4-13(16)10-17-26-18(27-29-17)12-8-9-12/h1-7,11-12H,8-10H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBYDOUOFXNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this molecule, particularly the incorporation of oxadiazole and urea moieties, suggest a diverse range of biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.32 g/mol. The structure includes:
- A cyclopropyl group
- An oxadiazole ring
- A urea linkage
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃N₅O₂ |
| Molecular Weight | 385.32 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is hypothesized to arise from its interaction with various biological targets, including enzymes and receptors. The oxadiazole moiety is known to inhibit certain enzymes, such as carbonic anhydrases, which are implicated in cancer and other diseases .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) often in the range of 250 μg/mL . This suggests that the compound may possess similar antimicrobial properties.
Anticancer Activity
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer potential. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
Specific studies have focused on the inhibition of human carbonic anhydrase (hCA), which plays a crucial role in tumorigenesis. The target compound's structural features may enhance its binding affinity to these enzymes, making it a candidate for further development as an anticancer agent .
Case Studies
- Study on Antibacterial Activity : A study evaluating similar oxadiazole derivatives found them effective against Staphylococcus aureus and Escherichia coli, showing significant antibacterial properties with IC50 values indicating moderate potency .
- Anticancer Research : Another research article highlighted the anticancer effects of oxadiazole derivatives, reporting that certain compounds exhibited IC50 values as low as 13 nM against specific cancer cell lines, showcasing their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The oxadiazole moiety in the compound has been linked to anticancer properties. Compounds with oxadiazole derivatives have shown inhibitory effects on human carbonic anhydrase isoforms, which play a role in tumor growth and metastasis. For instance, derivatives of oxadiazole have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole structures exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Neurological Applications
Some derivatives of cyclopropyl oxadiazoles have been studied for their effects on neurological disorders. They may act as selective modulators for neurotransmitter receptors, which can be beneficial in treating conditions like anxiety or depression .
Agricultural Science Applications
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Compounds similar to 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea have been investigated for their ability to disrupt pest metabolism or reproduction. Field trials have shown effectiveness against various agricultural pests without adversely affecting beneficial insects .
Herbicidal Properties
There is emerging evidence that certain oxadiazole derivatives can serve as herbicides. These compounds inhibit specific enzymes involved in plant growth, thereby controlling weed populations in crops. This application is particularly valuable in sustainable agriculture practices aimed at reducing chemical inputs.
Material Science Applications
Polymer Development
In material science, the incorporation of oxadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique electronic properties of oxadiazoles can improve the performance of polymers used in electronics and coatings .
Nanocomposites
Research into nanocomposites featuring this compound indicates potential applications in creating materials with improved conductivity and strength. The integration of cyclopropyl oxadiazoles into nanostructured materials can lead to innovations in energy storage systems and flexible electronics .
Case Studies
Chemical Reactions Analysis
Core Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclization reactions. Key methods include:
a. Nitrile-hydroxylamine cyclocondensation
-
Reacting nitrile precursors (e.g., substituted benzonitriles) with hydroxylamine hydrochloride under basic conditions (Na₂CO₃, H₂O, 70–80°C) forms hydroxyamidine intermediates, which undergo cyclization to oxadiazoles .
-
Example:
b. 1,3-Dipolar cycloaddition
-
Copper-catalyzed or thermal cycloaddition between nitrile oxides and dipolarophiles (e.g., alkynes) yields 1,2,4-oxadiazoles .
Urea Linkage Construction
The urea group is introduced via two primary routes:
a. Isocyanate-amine coupling
-
Reacting 3-(trifluoromethyl)phenyl isocyanate with a benzylamine intermediate (containing the oxadiazole-methylphenyl group) in anhydrous THF or DCM .
b. Palladium-catalyzed carbonylation
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Aryl halides react with amidines under CO atmosphere (1 atm) using Pd(PPh₃)₄ or Xantphos ligands to form acyl amidines, which are hydrolyzed to ureas .
Trifluoromethylphenyl incorporation
-
Direct Suzuki-Miyaura coupling between aryl boronic acids and 3-bromo-(trifluoromethyl)benzene under Pd(OAc)₂ catalysis .
Key Reaction Conditions and Yields
Stability and Reactivity Considerations
-
The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) .
-
The urea linkage is susceptible to hydrolysis under prolonged exposure to moisture, necessitating anhydrous conditions during synthesis .
-
Trifluoromethyl groups enhance metabolic stability but may limit solubility, requiring formulation adjustments .
Analytical Characterization
-
NMR : Distinct peaks for cyclopropyl (δ 0.8–1.2 ppm), oxadiazole (δ 8.1–8.5 ppm), and urea NH (δ 9.5–10.5 ppm) .
-
HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for C₁₉H₁₆F₃N₄O₂: 397.1142) .
-
HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, MeCN/H₂O) .
Synthetic Challenges and Optimizations
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Oxadiazole Substitution : The target’s cyclopropyl-oxadiazole may enhance metabolic stability compared to phenyl-oxadiazole analogs (e.g., ), as cyclopropane’s strain energy resists enzymatic degradation .
- CF₃ Position : The target’s 3-CF₃-phenyl group differs from the 4-CF₃-phenyl in ’s compound. The para-substituted CF₃ in may improve π-π stacking in hydrophobic binding pockets, while the meta-substitution in the target could alter steric interactions .
- Spacer Groups : The target uses a methylphenyl linker, whereas and employ a pyrrolidinyl spacer. Pyrrolidine’s conformational flexibility might aid target accommodation but reduce selectivity compared to the rigid phenyl linker .
Q & A
Q. Key Considerations :
- Control reaction temperature to avoid side products (e.g., over-cyclization).
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Basic: How is the molecular structure confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Identify protons adjacent to the oxadiazole ring (δ 8.5–9.0 ppm for aromatic H) and urea NH groups (δ 9.5–10.5 ppm) .
- 19F-NMR : Confirm trifluoromethyl group (δ -60 to -65 ppm) .
- IR Spectroscopy : Detect urea C=O stretch (~1650–1700 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Advanced Tip : X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns in the urea moiety .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Assay Variability :
- Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ values may differ due to protein binding ).
Purity Validation :
- Replicate studies using HPLC-purified compound to exclude impurities .
Structural Analog Comparison :
Q. Example Table :
| Analog Structure | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| Oxadiazole-cyclopropyl derivative | 0.12 | Kinase X | |
| Triazole-phenyl derivative | 0.45 | Kinase X |
Advanced: How to design experiments to elucidate the mechanism of action?
Methodological Answer:
Enzyme Inhibition Assays :
- Use fluorescence polarization to measure binding affinity to kinases or phosphatases .
Receptor Binding Studies :
- Radioligand displacement assays (e.g., ³H-labeled inhibitors) for G-protein-coupled receptors .
Molecular Docking :
Case Study : A urea derivative showed 10-fold selectivity for EGFR over HER2 due to steric clashes in HER2’s ATP pocket .
Advanced: How to optimize synthesis for low-yield intermediates?
Methodological Answer:
Solvent Screening :
- Replace DMF with DMA or NMP for higher oxadiazole cyclization yields .
Catalyst Optimization :
- Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings (improves aryl-aryl bond formation) .
Temperature Gradients :
- Stepwise heating (50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
Example : Switching from THF to DMF increased intermediate yield from 45% to 72% .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Methodological Answer:
QSAR Modeling :
- Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values .
Molecular Dynamics (MD) :
Free Energy Perturbation (FEP) :
Key Finding : The cyclopropyl group enhances metabolic stability by reducing CYP3A4 oxidation .
Advanced: How to assess metabolic stability in vitro?
Methodological Answer:
Liver Microsome Assay :
- Incubate compound (1 μM) with human liver microsomes (HLM) and NADPH for 0–60 min .
LC-MS Quantification :
CYP Inhibition Screening :
Data Interpretation : A t₁/₂ of 45 min in HLM suggests suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
